N-(Allyloxycarbonyl)-4-piperidinecarboxylic acid
Overview
Description
N-(Allyloxycarbonyl)-4-piperidinecarboxylic acid: is an organic compound that features a piperidine ring substituted with an allyloxycarbonyl group at the nitrogen atom and a carboxylic acid group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Allyloxycarbonyl)-4-piperidinecarboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Allyloxycarbonyl Group: The allyloxycarbonyl group can be introduced via a reaction with allyl chloroformate in the presence of a base such as triethylamine. This reaction typically occurs at room temperature and under an inert atmosphere to prevent unwanted side reactions.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the piperidine derivative with carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(Allyloxycarbonyl)-4-piperidinecarboxylic acid can undergo oxidation reactions, particularly at the allyloxycarbonyl group, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the allyloxycarbonyl group, where nucleophiles can replace the allyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols or aldehydes from the carboxylic acid group.
Substitution: Formation of substituted derivatives where the allyloxy group is replaced by the nucleophile.
Scientific Research Applications
Chemistry
In organic synthesis, N-(Allyloxycarbonyl)-4-piperidinecarboxylic acid can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate.
Biology and Medicine
In medicinal chemistry, this compound can be used in the design and synthesis of potential drug candidates. The piperidine ring is a common scaffold in many pharmaceuticals, and the presence of the allyloxycarbonyl and carboxylic acid groups can enhance the compound’s pharmacokinetic properties.
Industry
In the chemical industry, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism by which N-(Allyloxycarbonyl)-4-piperidinecarboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The allyloxycarbonyl group can act as a protecting group, temporarily masking reactive sites during multi-step syntheses.
Comparison with Similar Compounds
Similar Compounds
N-(Allyloxycarbonyl)-4-piperidone: Similar structure but with a ketone group instead of a carboxylic acid.
N-(Allyloxycarbonyl)-4-piperidinol: Similar structure but with an alcohol group instead of a carboxylic acid.
N-(Allyloxycarbonyl)-4-piperidinecarboxamide: Similar structure but with an amide group instead of a carboxylic acid.
Uniqueness
N-(Allyloxycarbonyl)-4-piperidinecarboxylic acid is unique due to the presence of both the allyloxycarbonyl and carboxylic acid groups, which provide distinct reactivity and potential for diverse chemical transformations. This combination of functional groups is less common in similar compounds, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
1-prop-2-enoxycarbonylpiperidine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-2-7-15-10(14)11-5-3-8(4-6-11)9(12)13/h2,8H,1,3-7H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTBJXMZVSFSJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)N1CCC(CC1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Synthesis routes and methods II
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